

Application Note: In Vitro SGLT2 Inhibition Assay Using Luseogliflozin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Luseogliflozin (hydrate)*

Cat. No.: *B12420410*

[Get Quote](#)

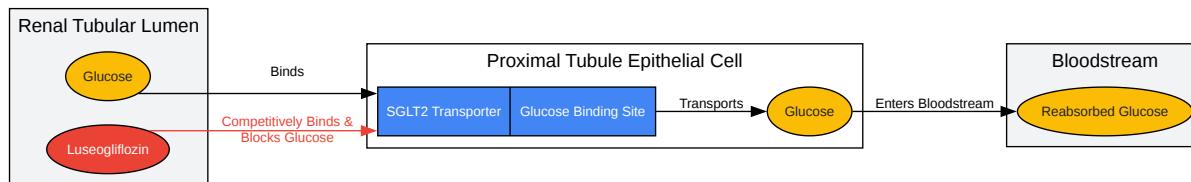
Introduction

The sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus (T2DM).^{[1][2][3]} Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.^[4] Inhibition of SGLT2 presents a novel therapeutic strategy by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.^{[1][4][5]}

Luseogliflozin is a potent and highly selective SGLT2 inhibitor.^{[6][7][8]} It competitively binds to the glucose-binding site of the SGLT2 protein, effectively blocking glucose reabsorption.^[5] This application note provides a detailed protocol for an in vitro SGLT2 inhibition assay using Luseogliflozin as a reference compound. The described methodology is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel SGLT2 inhibitors.

The Scientific Rationale: Causality Behind Experimental Choices

The core of this assay is a cell-based system that accurately reflects the physiological function of SGLT2. We utilize a human embryonic kidney cell line (HEK293) stably overexpressing human SGLT2.^{[9][10][11][12]} This choice is predicated on the low endogenous expression of


glucose transporters in HEK293 cells, which ensures that the measured glucose uptake is predominantly mediated by the introduced SGLT2.

To quantify SGLT2 activity, a non-metabolizable, radiolabeled glucose analog, α -methyl-D-glucopyranoside ($[^{14}\text{C}]AMG$), is employed.[10][13][14] AMG is a specific substrate for SGLT transporters, and its transport is coupled with sodium ions (Na^+).[13] By measuring the intracellular accumulation of $[^{14}\text{C}]AMG$, we obtain a direct and sensitive readout of SGLT2-mediated glucose transport. The inhibitory potential of a test compound, such as Luseogliflozin, is then determined by its ability to reduce this uptake in a dose-dependent manner.

An alternative, non-radioactive method involves the use of a fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG).[2][9][15][16] This approach offers advantages in terms of safety and disposal, and the protocol can be adapted for high-throughput screening.[2][15]

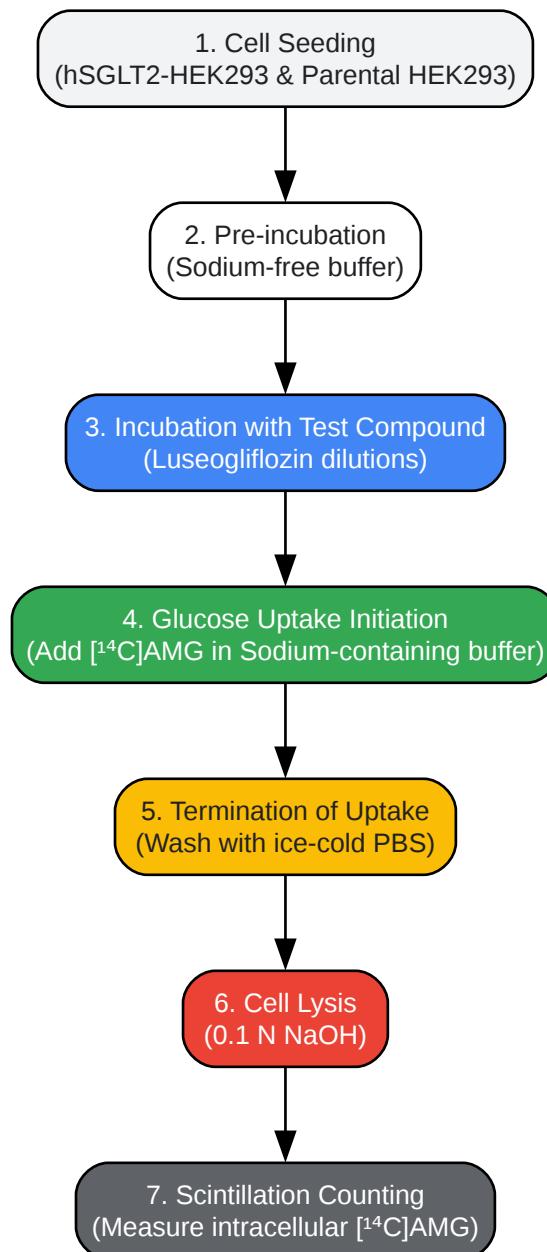
Mechanism of SGLT2 Inhibition by Luseogliflozin

Luseogliflozin exerts its therapeutic effect by competitively inhibiting SGLT2.[5][7] This means that Luseogliflozin and glucose vie for the same binding site on the SGLT2 transporter. By binding to the transporter, Luseogliflozin physically obstructs the passage of glucose, thereby preventing its reabsorption from the glomerular filtrate back into the bloodstream.[1][4] This leads to an increase in urinary glucose excretion, which in turn lowers plasma glucose levels. [1][4]

[Click to download full resolution via product page](#)

Caption: Mechanism of SGLT2 inhibition by Luseogliflozin in the renal proximal tubule.

Experimental Protocols


[¹⁴C]AMG Uptake Assay Protocol

This protocol details the steps for a robust and reproducible radiolabeled glucose uptake assay.

Materials:

- HEK293 cells stably expressing human SGLT2 (hSGLT2-HEK293)
- Parental HEK293 cells (for control)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Geneticin (G418)
- Luseogliflozin
- [¹⁴C]α-methyl-D-glucopyranoside ([¹⁴C]AMG)
- Uptake Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4
- Uptake Buffer (Sodium-free): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Tris, pH 7.4
- Wash Buffer: Ice-cold PBS
- Lysis Buffer: 0.1 N NaOH
- Scintillation Cocktail
- 96-well microplates

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro SGLT2 inhibition assay.

Step-by-Step Methodology:

- Cell Culture and Seeding:
 - Culture hSGLT2-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 for the stable cell line.

- Seed the cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ incubator.
- Preparation of Luseogliflozin Dilutions:
 - Prepare a stock solution of Luseogliflozin in DMSO.
 - Perform serial dilutions of the Luseogliflozin stock solution in the sodium-containing uptake buffer to achieve the desired final concentrations for the dose-response curve.
- Assay Procedure:
 - On the day of the assay, wash the cell monolayers twice with the sodium-free uptake buffer.
 - Pre-incubate the cells with the sodium-free uptake buffer for 15-30 minutes at 37°C to deplete intracellular sodium.
 - Remove the pre-incubation buffer and add the Luseogliflozin dilutions (or vehicle control) to the respective wells. Incubate for 15-30 minutes at 37°C.
 - Initiate the glucose uptake by adding the sodium-containing uptake buffer containing [¹⁴C]AMG to each well. The final concentration of [¹⁴C]AMG should be optimized for the assay (typically in the low micromolar range).
 - Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.[\[11\]](#)
 - Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold wash buffer.
 - Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
 - Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

2-NBDG Fluorescent Glucose Uptake Assay (Alternative Protocol)

This protocol offers a non-radioactive alternative for assessing SGLT2 inhibition.

Additional Materials:

- 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-D-glucose (2-NBDG)
- Fluorescence microplate reader

Methodology Adaptation:

- Follow the same cell culture, seeding, and compound incubation steps as the [¹⁴C]AMG assay.
- For the uptake step, use a sodium-containing uptake buffer containing 2-NBDG at an optimized concentration (e.g., 100-200 μ M).^[2]
- After the incubation period, terminate the uptake by washing with ice-cold PBS.
- Instead of cell lysis for scintillation counting, measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for 2-NBDG.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition:

The percentage of SGLT2 inhibition for each Luseogliflozin concentration is calculated as follows:

$$\% \text{ Inhibition} = 100 * [1 - (\text{Uptake_inhibitor} - \text{Uptake_background}) / (\text{Uptake_vehicle} - \text{Uptake_background})]$$

Where:

- Uptake_inhibitor is the radioactivity (or fluorescence) in wells with Luseogliflozin.

- Uptake_vehicle is the radioactivity (or fluorescence) in wells with the vehicle control (e.g., DMSO).
- Uptake_background is the non-specific uptake measured in parental HEK293 cells or in the presence of a saturating concentration of a non-labeled SGLT inhibitor like phlorizin.[9][13]

2. Determination of IC₅₀:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the Luseogliflozin concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism). Luseogliflozin is a potent SGLT2 inhibitor with a reported IC₅₀ value of approximately 2.26 nM.[7]

Data Presentation:

Luseogliflozin (nM)	Mean [¹⁴ C]AMG Uptake (CPM)	Standard Deviation	% Inhibition
0 (Vehicle)	15,234	876	0
0.1	14,567	798	4.4
1	10,876	654	28.6
2.3	7,617	432	50.0
10	2,456	213	83.9
100	987	98	93.5
Background	850	76	100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Trustworthiness: A Self-Validating System

To ensure the integrity and reliability of the assay results, the following controls and validation steps are essential:

- Positive Control: A known SGLT2 inhibitor, such as phlorizin or canagliflozin, should be included in each assay to confirm the responsiveness of the cell system.[9][13]
- Negative Control: The vehicle (e.g., DMSO) at the same concentration used for the test compound should be included to determine the baseline SGLT2 activity.
- Background Control: Parental HEK293 cells that do not overexpress SGLT2 should be run in parallel to determine the level of non-SGLT2 mediated glucose uptake. This value is crucial for calculating the specific SGLT2 inhibition.
- Sodium-Dependence: To confirm that the measured glucose uptake is indeed mediated by a sodium-dependent transporter, a set of control wells should be incubated with a sodium-free uptake buffer. A significant reduction in uptake in the absence of sodium validates the assay's specificity for SGLT activity.[2]
- Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

By incorporating these controls, the assay becomes a self-validating system, providing confidence in the generated data and its interpretation.

References

- Biocompare. SGLT2 ELISA Kits. Biocompare.
- Assay Genie. Human SGLT2 (Sodium/glucose cotransporter 2) ELISA Kit (HUF103401). Assay Genie.
- Patsnap. What is the mechanism of Luseogliflozin Hydrate?. Patsnap Synapse. 2024-07-17.
- Antibodies.com. Human SGLT2 ELISA Kit (A313541). Antibodies.com.
- National Institutes of Health. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus. National Institutes of Health. 2025-12-01.
- Unknown. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats. Unknown.
- Unknown. Luseogliflozin. SGLT2 inhibitor, Treatment of diabetes.. Unknown.
- SOLVO Biotechnology. SGLT2 transporter, SGLT2 uptake assay. SOLVO Biotechnology.
- Grempler R, et al. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2. PubMed. 2012-10-01.

- Tahara A, et al. Mechanism-Based Pharmacokinetic-Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus. PubMed.
- Unknown. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Unknown.
- Lu YT, et al. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. PMC - NIH. 2018-11-01.
- PubChem. Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liquid scintillation counting. PubChem.
- Bio-protocol. Functional studies expressing SGLT2 mutation in HEK293-cells. Bio-protocol.
- ResearchGate. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate.
- ResearchGate. [14 C]-AMG Uptake Activity in CHO Cells Overexpressing hSGLT2 in the... ResearchGate.
- Hawley SA, et al. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. MDPI. 2022.
- Ghadieh R, et al. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells. PMC - NIH.
- ResearchGate. Effects of a new SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats.. ResearchGate.
- ResearchGate. Design of luseogliflozin.. ResearchGate.
- Scheen AJ. Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time?. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Mellitus: An Umbrella Review of Systematic Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Luseogliflozin and other sodium-glucose cotransporter 2 inhibitors: no enemy but time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 487637 - Inhibition of human SGLT2 expressed in HEK293 cells assessed as inhibition of [14C]alpha-methyl-D-glucopyranoside uptake after 1.5 hrs by liquid scintillation counting - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Functional studies expressing SGLT2 mutation in HEK293-cells [bio-protocol.org]
- 13. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Fluorescence Method for Measurement of Glucose Transport in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: In Vitro SGLT2 Inhibition Assay Using Luseogliflozin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12420410#in-vitro-sglt2-inhibition-assay-using-luseogliflozin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com